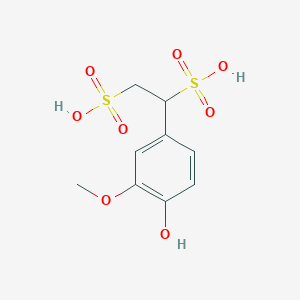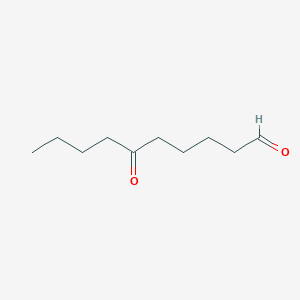
6-Oxodecanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxodecanal, also known as decanal, 6-oxo-, is an organic compound with the molecular formula C10H18O2. It is a type of aldehyde that contains a ketone functional group at the sixth carbon position. This compound is known for its fragrant odor and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Oxodecanal can be synthesized through the reduction of 6-oxodecanoic acid. One common method involves the use of N,N-dimethylchloromethylenammonium chloride as an intermediate. The process includes the following steps :
Preparation of N,N-Dimethylchloromethylenammonium Chloride: This intermediate is prepared by reacting N,N-dimethylformamide with oxalyl chloride in dichloromethane at 0°C.
Reduction of 6-Oxodecanoic Acid: The 6-oxodecanoic acid is then reduced using lithium tri(tert-butoxy)aluminum hydride in tetrahydrofuran at -90°C. The reaction mixture is then treated with hydrochloric acid, and the product is extracted and purified.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxodecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-oxodecanoic acid.
Reduction: It can be reduced to form 6-decanol.
Substitution: It can undergo nucleophilic substitution reactions at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed
Oxidation: 6-oxodecanoic acid.
Reduction: 6-decanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Oxodecanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 6-oxodecanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This reactivity is utilized in various chemical syntheses and biological interactions. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, influencing cellular pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxodecanal: Another aldehyde with a ketone group at the third carbon position.
4-Oxodecanal: Contains a ketone group at the fourth carbon position.
Uniqueness
6-Oxodecanal is unique due to the position of its ketone group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in its chemical behavior and applications compared to other oxodecanals.
Eigenschaften
CAS-Nummer |
63049-53-6 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
6-oxodecanal |
InChI |
InChI=1S/C10H18O2/c1-2-3-7-10(12)8-5-4-6-9-11/h9H,2-8H2,1H3 |
InChI-Schlüssel |
GQSOBCUTUOJFJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)CCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


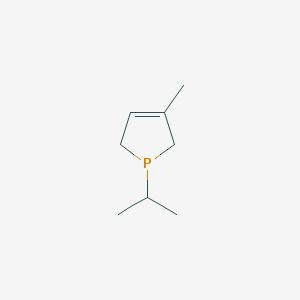
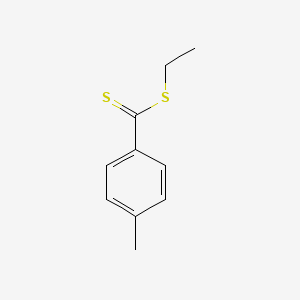
![1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]](/img/structure/B14492756.png)
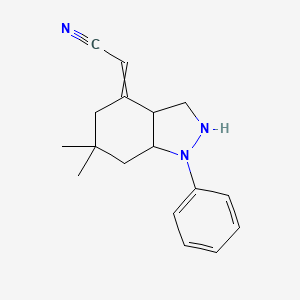
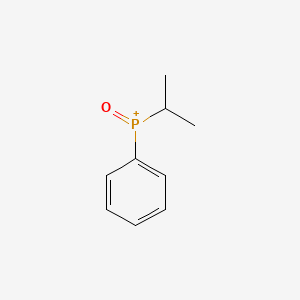
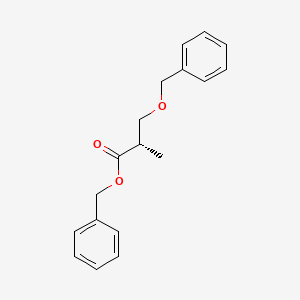



![N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14492798.png)
![2,2'-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide]](/img/structure/B14492809.png)
